molecular formula C2H4Se3 B13742590 Triselenothane

Triselenothane

Cat. No.: B13742590
M. Wt: 265.0 g/mol
InChI Key: BSSVFSWYRLKWCX-UHFFFAOYSA-N
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Description

Triselenothane (CAS: 121400-83-7) is a volatile organoselenium compound synthesized by the fungus Ganoderma lucidum under high selenium stress, particularly in the presence of 200 ppm sodium selenite (Na₂SeO₃) . It is produced as part of the organism’s detoxification mechanism to mitigate selenium toxicity. The compound’s hydrophilicity is indicated by its logP value of -0.221, suggesting moderate polarity . While its exact molecular structure remains unconfirmed, its nomenclature ("tri-") implies the presence of three selenium atoms, distinguishing it from simpler selenides like dimethyl selenide. This compound is primarily generated during the later stages (days 5–6) of fungal culture under high selenium conditions, correlating with metabolic shifts that reduce polysaccharide production .

Properties

Molecular Formula

C2H4Se3

Molecular Weight

265.0 g/mol

IUPAC Name

1,2,4-triselenolane

InChI

InChI=1S/C2H4Se3/c1-3-2-5-4-1/h1-2H2

InChI Key

BSSVFSWYRLKWCX-UHFFFAOYSA-N

Canonical SMILES

C1[Se]C[Se][Se]1

Origin of Product

United States

Preparation Methods

The synthesis of triselenothane typically involves the reaction of ethylene with selenium in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the compound. Industrial production methods may involve the use of specialized reactors and purification processes to obtain high-purity this compound .

Chemical Reactions Analysis

Triselenothane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various selenium-containing compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reduction reactions can convert this compound into simpler selenium compounds. Reducing agents such as sodium borohydride are often used.

    Substitution: this compound can participate in substitution reactions where one or more of its selenium atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides.

Scientific Research Applications

Triselenothane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.

    Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, particularly in the treatment of diseases related to oxidative stress and selenium deficiency.

    Industry: This compound is used in the production of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of triselenothane involves its interaction with molecular targets and pathways within cells. As an organoselenium compound, it can modulate oxidative stress by acting as an antioxidant. This involves the neutralization of reactive oxygen species (ROS) and the protection of cellular components from oxidative damage. The specific molecular targets and pathways affected by this compound are still under investigation, but its antioxidant properties are a key aspect of its biological activity .

Comparison with Similar Compounds

Key Findings:

Production Dynamics: Dimethyl selenide dominates at 50 ppm Na₂SeO₃, accounting for >90% of volatile selenium compounds. Its early peak (day 4) suggests rapid synthesis and excretion under moderate stress . At 200 ppm, carbon diselenide is the primary compound on day 4, while this compound, methyl diselenide, and dimethyl diselenenyl sulfide emerge later (days 5–6). This staggered production implies distinct biosynthetic pathways activated under prolonged high-stress conditions .

Structural and Functional Differences: Dimethyl selenide ((CH₃)₂Se) is a simple dialkyl selenide with high volatility, facilitating quick excretion. Dimethyl diselenenyl sulfide (CH₃SSe₂CH₃) incorporates both sulfur and selenium, which may influence its stability and interaction with cellular components.

Metabolic Trade-offs: At 50 ppm, selenium enhances polysaccharide production by 9–25%. However, at 200 ppm, polysaccharide synthesis drops by 39–79%, coinciding with the late-stage production of this compound and related compounds. This suggests a metabolic reallocation of resources toward detoxification at the expense of bioactive metabolite synthesis .

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